molecular formula C21H16BrNO3 B14002198 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione CAS No. 6341-18-0

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione

Cat. No.: B14002198
CAS No.: 6341-18-0
M. Wt: 410.3 g/mol
InChI Key: CTDDVFKFAJLCJD-UHFFFAOYSA-N
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Description

2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to a hexahydroisoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the fluorenone ring.

    Cyclization: Formation of the hexahydroisoindole dione structure through cyclization reactions.

    Coupling: Coupling the brominated fluorenone with the hexahydroisoindole dione.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole dione structure.

    Substitution: The bromine atom in the fluorenone ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized fluorenone derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceuticals. The presence of the fluorenone and isoindole dione moieties could impart biological activity, making it a candidate for drug development.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.

Mechanism of Action

The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone Derivatives: Compounds with similar fluorenone structures.

    Isoindole Dione Derivatives: Compounds with similar isoindole dione structures.

Uniqueness

The uniqueness of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione lies in the combination of these two moieties, which might impart unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

6341-18-0

Molecular Formula

C21H16BrNO3

Molecular Weight

410.3 g/mol

IUPAC Name

2-(3-bromo-9-oxofluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H16BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-2,5-6,9-10,13-14H,3-4,7-8H2

InChI Key

CTDDVFKFAJLCJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C4C5=CC=CC=C5C(=O)C4=C3)Br

Origin of Product

United States

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